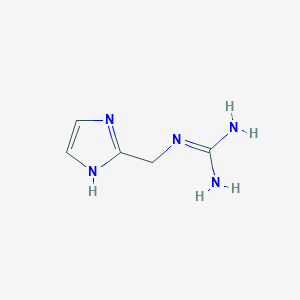

1-((1H-Imidazol-2-yl)methyl)guanidine

Descripción

Significance of Imidazole (B134444) as a Privileged Medicinal Scaffold in Chemical Biology and Drug Design

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation is attributed to its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse range of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. mdpi.com

First synthesized in 1858, the imidazole nucleus is a fundamental component of essential biomolecules, including the amino acid histidine, histamine (B1213489), and purines in nucleic acids. bohrium.comtaylorandfrancis.com Its unique structural and electronic properties are key to its biological versatility. The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to enzyme active sites and receptors. bohrium.comnih.gov Furthermore, its ability to participate in acid-base catalysis is a vital feature in many enzymatic reactions. mdpi.combohrium.com

The desirable physicochemical properties of imidazole, such as high stability and water solubility, further enhance its appeal in drug design. These characteristics contribute to favorable pharmacokinetic profiles for drug candidates. Consequently, the imidazole scaffold is a core component of numerous FDA-approved drugs with applications across various therapeutic areas. nih.gov Modifications to the imidazole ring are readily achievable, allowing medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of new drug candidates. The electron-rich nature of the ring enables it to bind effectively to various enzymes and proteins, leading to the development of agents with a wide array of biological effects. nih.gov

Table 1: Therapeutic Applications of Imidazole-Based Compounds

| Therapeutic Area | Examples of Activity | Citation(s) |

| Oncology | Anticancer, Antitumor | nih.govmdpi.com |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antiparasitic, Antituberculosis | mdpi.comnih.govnih.gov |

| Inflammation | Anti-inflammatory, Analgesic | mdpi.comnih.govnih.gov |

| Metabolic Disorders | Antidiabetic | mdpi.combohrium.com |

| Central Nervous System | Antidepressant | mdpi.combohrium.com |

Role of Guanidine (B92328) Moiety in Bioactive Molecules and Modern Medicinal Chemistry

The guanidine group, characterized by the formula HNC(NH₂)₂, is another structural motif of immense importance in the design of bioactive molecules. wikipedia.org It is found in a wide variety of natural products and synthetic compounds that exhibit significant therapeutic effects. sci-hub.senih.gov The defining feature of the guanidine moiety is its strong basicity; at physiological pH, it exists almost exclusively in its protonated form, the guanidinium (B1211019) cation. wikipedia.orgsci-hub.se This cation is highly stabilized by resonance, which delocalizes the positive charge across the central carbon and three nitrogen atoms. sci-hub.se

This inherent positive charge and the arrangement of its nitrogen atoms allow the guanidinium group to form strong, multipoint hydrogen bonds and electrostatic interactions with negatively charged functional groups commonly found in biological targets, such as carboxylate (from aspartate or glutamate) and phosphate (B84403) (from DNA, RNA, or phosphorylated proteins) groups. nih.govjocpr.com This robust binding capability makes the guanidine moiety a key pharmacophore for achieving high affinity and selectivity for specific receptors or enzyme active sites. nih.gov

The guanidine functional group is a component of many clinically used drugs. jocpr.com For instance, its presence is critical for the activity of drugs targeting the central nervous system, cardiovascular diseases, and infectious diseases. jocpr.comnih.gov The development of biguanides, such as metformin (B114582), revolutionized the treatment of type 2 diabetes. wikipedia.org Furthermore, the guanidinium group's ability to facilitate cell membrane transport has been exploited in the design of drug delivery systems. sci-hub.senih.gov

Table 2: Examples of Therapeutic Classes Incorporating the Guanidine Moiety

| Therapeutic Class | Function / Target | Citation(s) |

| Antidiabetic Agents | Control of blood sugar | wikipedia.orgjocpr.com |

| Antihypertensive Drugs | Lowering blood pressure | jocpr.com |

| Antiviral Agents | Inhibition of viral replication | jocpr.com |

| Antibiotic Drugs | Treatment of bacterial infections | jocpr.com |

| Antithrombotic Agents | Inhibition of blood coagulation | jocpr.comnih.gov |

| CNS Agents | Modulation of neurotransmitter release | sci-hub.senih.gov |

Rationale for Researching Imidazole-Guanidine Hybrid Compounds in Preclinical Drug Discovery

The strategy of creating hybrid molecules by combining two or more distinct pharmacophoric units into a single chemical entity is a powerful approach in modern drug discovery. nih.gov This concept aims to develop novel compounds with potentially improved efficacy, enhanced affinity for their biological target, better pharmacokinetic properties, or a unique mechanism of action that might overcome challenges like drug resistance. nih.gov

The rationale for researching imidazole-guanidine hybrid compounds, such as 1-((1H-Imidazol-2-yl)methyl)guanidine, is rooted in the complementary and potentially synergistic properties of the two constituent moieties. nih.govacs.org

Enhanced Target Binding: The imidazole ring serves as a versatile and "privileged" scaffold that can be tailored to fit into specific binding pockets of proteins and enzymes. nih.govmdpi.com The guanidine group, existing as a delocalized cation at physiological pH, can act as a potent "anchor," forming strong electrostatic and hydrogen-bonding interactions with negatively charged residues (e.g., aspartate, glutamate) or phosphate groups within the target's active site. nih.govjocpr.com The combination of the scaffold's shape-complementarity and the guanidine's strong binding interactions could lead to hybrids with significantly higher affinity and selectivity than compounds containing only one of the moieties.

Modulation of Physicochemical Properties: The imidazole moiety can contribute to improved water solubility, a desirable trait for drug candidates. nih.gov The highly basic guanidine group ensures the molecule is protonated and positively charged under physiological conditions, which can influence cell permeability and interaction with biological membranes. nih.gov Studies on dual-charged copolymers have shown that combining the guanidinium group's cell-penetrating ability with the imidazole group's capacity to facilitate endosomal release can enhance the delivery of therapeutic agents into cells. nih.govacs.org

Access to Novel Biological Activities: The fusion of these two pharmacophores may result in compounds that interact with biological targets in a novel manner or engage with targets not effectively modulated by either fragment alone. For example, dicationic guanidinium compounds have been investigated as DNA minor groove binders with anticancer potential. acs.org Coupling this functionality with an imidazole scaffold, known for its role in kinase inhibitors, could produce hybrids with unique multi-target anticancer activity. mdpi.com Preclinical evaluations of other imidazole-linked heterocycles have already shown promise in models of neurodegenerative diseases like Alzheimer's, highlighting the potential for such hybrids to address complex pathologies. nih.gov

In essence, the investigation of imidazole-guanidine hybrids is driven by the hypothesis that the combination of a proven medicinal scaffold with a powerful binding group will yield novel therapeutic candidates with superior pharmacological profiles.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

776281-59-5 |

|---|---|

Fórmula molecular |

C5H9N5 |

Peso molecular |

139.16 g/mol |

Nombre IUPAC |

2-(1H-imidazol-2-ylmethyl)guanidine |

InChI |

InChI=1S/C5H9N5/c6-5(7)10-3-4-8-1-2-9-4/h1-2H,3H2,(H,8,9)(H4,6,7,10) |

Clave InChI |

DBBQEGGZLRKENC-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N1)CN=C(N)N |

SMILES canónico |

C1=CN=C(N1)CN=C(N)N |

Origen del producto |

United States |

Synthetic Methodologies for 1 1h Imidazol 2 Yl Methyl Guanidine and Its Derivatives

Established Synthetic Routes to Imidazole-Containing Structures

The construction of the imidazole (B134444) core is a well-established field in synthetic chemistry, with numerous methods available for creating variously substituted derivatives. researchgate.net Classical methods often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a reaction first reported by Debus in 1858. researchgate.net Modern approaches have expanded significantly, offering greater control over substitution patterns and functional group tolerance.

Recent synthetic developments include multicomponent reactions (MCRs) which allow for the assembly of highly functionalized imidazoles in a single step from simple precursors. researchgate.netresearchgate.net For instance, four-component reactions involving an amine, a benzaldehyde (B42025) derivative, benzil, and ammonium (B1175870) acetate (B1210297) in the presence of acetic acid have been used to generate complex bis-imidazole structures. researchgate.net Transition metal catalysis has also emerged as a powerful tool. Diruthenium(II) catalysts, for example, can facilitate a "borrowing hydrogen" process to synthesize 2,4,5-substituted NH-imidazoles from benzylic alcohols and 1,2-diketones under aerobic conditions. rsc.org Other metal-catalyzed protocols, such as those using copper or rhodium, enable the formation of imidazoles through various cycloaddition and transannulation reactions. rsc.orgnih.gov

A variety of starting materials can be employed, as shown in the table below.

| Starting Materials | Reagents/Catalyst | Product Type | Ref |

| Dicarbonyl, Aldehyde, Ammonia | Acid/Base Catalyst | Substituted Imidazoles | researchgate.net |

| Benzylic alcohol, 1,2-diketone, Ammonium acetate | Diruthenium(II) catalyst | 2,4,5-Substituted NH-imidazoles | rsc.org |

| Imidamides, Carboxylic acids, (Nitroalkane) | Copper catalyst | 2,4- or 2,4,5-Substituted Imidazoles | rsc.org |

| Vinylazides, Cyanamide | Metal catalyst | 2-Aminoimidazoles | rsc.org |

| 1-Phenyl-1,2-propanedione (B147261), Methylguanidine | Not specified | Imidazole derivatives | nih.gov |

| 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, Arylglyoxals | Piperidine | Benzo[d]pyrrolo[2',3':4,5]pyrrolo[1,2-a]imidazoles | researchgate.net |

Achieving specific substitution patterns (regioselectivity) on the imidazole ring is crucial for fine-tuning the properties of the final molecule. Several strategies have been developed to control the placement of substituents at the N-1, C-2, C-4, and C-5 positions. rsc.org For example, metal-catalyzed reactions involving vinylazides can be tailored to incorporate an ester moiety regioselectively at either the C-4 or C-5 position. rsc.org

A notable method for synthesizing 1,4-disubstituted imidazoles, a pattern that can be challenging to obtain selectively, involves the double aminomethylenation of a glycine (B1666218) derivative. rsc.org This creates a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization sequence upon addition of an amine nucleophile, yielding the desired product with complete regioselectivity. rsc.org This process is effective for a diverse range of N-substituents, regardless of their steric or electronic properties. rsc.org Another novel approach involves the reaction of allenyl sulfonamides with amines, where the resulting substitution pattern (4- or 5-functionalized) depends on the substituents on the nitrogen atoms of the starting materials. nih.gov

Approaches for the Construction of Guanidine (B92328) Functionalities

The synthesis of guanidines is a mature area of organic chemistry, driven by the prevalence of this functional group in natural products and pharmaceuticals. acs.orgrsc.org Methods can be broadly classified by the type of "guanylating reagent" used, which is the building block that provides the guanidine moiety. researchgate.net

Common strategies involve the reaction of an amine with an electrophilic species generated from precursors like thioureas, ureas, or cyanamides. researchgate.netresearchgate.net The use of thioureas often requires an activation step, for example, with metal salts (like HgCl₂) or coupling reagents such as the Burgess reagent or Mukaiyama's reagent. rsc.orgorganic-chemistry.orgmdpi.com S-methylisothioureas, derived from thioureas, are also common guanylating agents that react with amines to form guanidinium (B1211019) salts. mdpi.comwikipedia.org

More direct and versatile reagents have been developed. Di(imidazole-1-yl)methanimine, for instance, serves as a direct guanylating reagent that reacts sequentially with two different amines, allowing for the straightforward synthesis of unsymmetrically substituted guanidines. acs.orgnih.gov Other specialized reagents include N,N′-bis(tert-butoxycarbonyl)guanidine and N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. acs.org Transition-metal catalysis, particularly with palladium or copper, has also been applied to the synthesis of guanidines, for example, through the hydroamination of carbodiimides or in three-component reactions involving cyanamides, arylboronic acids, and amines. rsc.orgresearchgate.netorganic-chemistry.org

| Guanylation Approach | Key Reagent/Catalyst | Substrate(s) | Ref |

| From Thiourea (B124793) | Burgess Reagent | Thioureas | organic-chemistry.org |

| Mercury(II) chloride (HgCl₂) | Thioureas, Amines | mdpi.comnih.gov | |

| S-methylisothiourea salts | Amines | wikipedia.org | |

| From Carbodiimide | Lithium triethylborohydride (catalyst) | Carbodiimides, Amines | organic-chemistry.org |

| From Cyanamide | Scandium(III) triflate (catalyst) | Cyanamides, Amines | organic-chemistry.org |

| Direct Guanylation | Di(imidazole-1-yl)methanimine | Primary/Secondary Amines | acs.orgnih.gov |

| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Amines | organic-chemistry.org | |

| Transition Metal Catalysis | Palladium(0) | Cyanamide, Aryl halides, Amines | organic-chemistry.org |

| Copper(II) chloride (catalyst) | Cyanamides, Arylboronic acids, Amines | organic-chemistry.org |

Cyclic guanidines, which include 2-aminoimidazoles, are an important subclass of guanidine-containing compounds found in many natural products. nih.govnih.gov Their synthesis often involves intramolecular reactions to form the heterocyclic ring. Palladium-catalyzed carboamination reactions are a modern method for this, enabling the construction of 5-membered cyclic guanidines from N-allyl guanidines and aryl or alkenyl halides. nih.govumich.edu This reaction forms both a C-N and a C-C bond in the cyclization step. nih.gov

Other cyclization strategies include:

C-H Functionalization : Rhodium catalysis can be used to cyclize N-alkyl guanidines through a C-H activation/amination pathway. umich.edu

Intramolecular Hydroamination : Metal-catalyzed hydroamination of N-propargyl guanidines is a useful method for generating substituted 2-aminoimidazoles. nih.gov

Condensation/Cycloaddition : Heating a dihydropyrrole with thiosemicarbazide (B42300) can initiate a tandem reaction sequence involving condensation, intramolecular [3+2] cycloaddition, and subsequent cyclization to form complex bicyclic guanidine systems. nih.gov

Alkynone-Guanidine Cyclization : The reaction between alkynones and guanidine provides a route to substituted pyrimidine (B1678525) rings, which are structurally related to cyclic guanidines. researchgate.net

Electrophilic Cyclization : Homoallylic alcohols can be converted into guanidine derivatives that undergo electrophilic cyclization onto the alkene, a method used to create stereodefined cyclic guanidines. nih.gov

Hybridization Strategies for Imidazole-Guanidine Systems

The synthesis of molecules containing both an imidazole and a guanidine moiety, such as 1-((1H-Imidazol-2-yl)methyl)guanidine, involves linking pre-formed heterocyclic components or constructing one moiety onto the other. This molecular hybridization aims to combine the distinct chemical and biological properties of each group. acs.orgmdpi.comnih.gov

One common strategy is the guanylation of an amino-functionalized imidazole precursor. For example, synthesizing arylpyridin-2-yl guanidines, a related system, can be achieved by first preparing the aminopyridine core and then reacting it with a guanylating agent like N,N′-diBoc-S-methylisothiourea in the presence of HgCl₂. nih.gov A similar approach can be envisaged for an imidazole target, starting with 2-(aminomethyl)-1H-imidazole.

Conversely, the imidazole ring can be constructed from a guanidine-containing starting material. A novel synthesis of imidazole derivatives proceeds from the reaction of 1-phenyl-1,2-propanedione with methylguanidine. nih.gov Pd-catalyzed carboamination reactions have been employed to synthesize 2-aminoimidazoles (cyclic guanidines) from N-propargyl guanidine substrates, demonstrating a powerful method for fusing the two functionalities. nih.gov

In more complex systems, a thiourea derivative of a fused imidazo-triazole system was converted into a trisubstituted guanidine by reaction with an amine in the presence of mercury(II) chloride and triethylamine (B128534). mdpi.comresearchgate.net This highlights a method of activating a thiourea attached to a complex imidazole-containing scaffold for subsequent guanylation. mdpi.com The merging of imidazole and guanidine motifs has also been explored to create N,N'-bis(imidazolyl)guanidine bases, which are exceptionally strong organic superbases. researchgate.net

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in efficiency, time, and resource savings. researchgate.net While a specific one-pot synthesis for this compound is not prominently detailed, principles from related syntheses can be applied.

A versatile one-pot synthesis for 1,3-substituted guanidines has been developed using carbamoyl (B1232498) isothiocyanates. organic-chemistry.org This process involves the initial reaction of the isothiocyanate with a primary amine to form a thiourea intermediate, which is then coupled in the same pot with a second amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the guanidine. researchgate.netorganic-chemistry.org This approach avoids the isolation of polar intermediates. organic-chemistry.org

Another relevant one-pot strategy is the synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. rsc.org This sequential one-pot, three-step protocol proceeds through N-phthaloylguanidine intermediates and provides access to a diverse range of guanidines under mild conditions. rsc.org Such multicomponent strategies could potentially be adapted for imidazole-containing amines or isocyanides to generate complex hybrid molecules. For example, a one-pot synthesis of pyrrole-imidazole derivatives was achieved through a post-Ugi cascade reaction, demonstrating the feasibility of multicomponent reactions for creating hybrid heterocycles. nih.gov

Optimization of Reaction Conditions for Compound Synthesis

Optimizing reaction conditions such as solvent, temperature, catalyst, and reaction time is critical for maximizing product yield and purity. researchgate.net For the synthesis of guanidine derivatives from thiourea precursors, it was found that using dimethylformamide (DMF) as a solvent at ambient temperature led to higher conversion and better yields compared to other solvents and temperatures. mdpi.com The reaction of a complex thiourea with aniline (B41778) in the presence of HgCl₂ and triethylamine in DMF at room temperature, while slow (requiring 7 days), was the optimized procedure for that specific transformation. mdpi.com

In the synthesis of substituted imidazoles, a systematic investigation of reaction conditions revealed that ethanol (B145695) was the superior solvent and refluxing temperature was necessary for high yields. researchgate.net For a model reaction producing a complex pyrrolo-imidazole system, carrying out the reaction in ethanol under reflux for 28 minutes gave an 82% yield, whereas the same reaction at room temperature yielded only 13%. researchgate.net

The optimization of guanylating reagents is also a key consideration. The synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), a highly efficient guanidinylating reagent, was itself optimized to achieve an 80% yield. organic-chemistry.org Subsequent reactions using DMNPC to prepare various nitroguanidines proceeded in high yields (70-100%) and did not require an inert atmosphere, making it a practical and superior reagent for many applications. organic-chemistry.org

The following table summarizes examples of optimized reaction parameters.

| Reaction Type | Solvent | Temperature | Catalyst/Reagent | Yield | Ref |

| Guanidine synthesis from thiourea | DMF | Room Temperature | HgCl₂, Triethylamine | Good | mdpi.com |

| Pyrrolo-imidazole synthesis | Ethanol | Reflux | Piperidine (catalyst) | 82% | researchgate.net |

| Synthesis of DMNPC (guanylating reagent) | N/A | N/A | N-amino-N'-nitroguanidine | 80% | organic-chemistry.org |

| Guanylation using DMNPC | Various | N/A | DMNPC | 70-100% | organic-chemistry.org |

Preclinical Pharmacological Investigations of 1 1h Imidazol 2 Yl Methyl Guanidine Derivatives

Mechanisms of Molecular Interaction and Biological Action

The biological activity of imidazole-guanidine hybrids is rooted in their ability to form specific and potent interactions with protein targets. The imidazole (B134444) moiety can act as a hydrogen bond donor or acceptor, while the guanidinium (B1211019) group, which is typically protonated at physiological pH, readily engages in strong ionic interactions and hydrogen bonding with acidic amino acid residues like aspartate and glutamate. nih.govmdpi.com This dual-functionality allows these compounds to serve as effective pharmacophores, mimicking natural ligands or disrupting protein-protein interactions. acs.org The structural framework of these hybrids can be modified to optimize their selectivity and pharmacokinetic properties for specific targets. consensus.app

Preclinical studies have identified a diverse array of protein targets for imidazole and guanidine-containing compounds, highlighting their broad therapeutic potential. Activity-based protein profiling (ABPP) and other advanced screening methods have been instrumental in validating these interactions. nih.gov

Identified targets for various derivatives include:

Coagulation Factors: Certain 3-(1H-Imidazol-2-yl) derivatives have been identified as inhibitors of Factor XIa, a key protease in the coagulation cascade, suggesting applications in developing anticoagulants with potentially lower bleeding risks. nih.gov

Kinases: A series of 1-methyl-1H-imidazole derivatives were developed as potent inhibitors of Janus-associated kinase 2 (Jak2), a protein implicated in myeloproliferative neoplasms. researchgate.net Other hybrids have shown inhibitory activity against PI3Kα, a central enzyme in cell signaling pathways often dysregulated in cancer. mdpi.com

DNA: Dicationic guanidine (B92328) derivatives based on a pyridazin-3(2H)-one core have been shown to act as DNA minor groove binders, an interaction that can interfere with DNA replication and transcription, leading to anticancer activity. acs.org

Other Enzymes and Receptors: Various imidazole hybrids have been validated as inhibitors of p97/VCP ATPase and ALK5 receptors, both of which are targets in cancer therapy. mdpi.com In the field of bacteriology, β-ketoacyl-ACP-synthase Ⅱ (FabF) was identified as a target for quinazoline (B50416) derivatives, where the compound covalently binds to a cysteine residue, inhibiting bacterial fatty acid synthesis. nih.gov

The structural features of imidazole-guanidine derivatives make them particularly effective as enzyme inhibitors. They can fit into active sites and form strong interactions with key catalytic residues, leading to potent and often selective inhibition.

Myeloperoxidase is an enzyme in neutrophils that produces hypochlorous acid (HOCl). While direct studies on 1-((1H-Imidazol-2-yl)methyl)guanidine are limited, research on related structures such as benzoic acid hydrazides provides insight into MPO inhibition. These compounds act as inhibitors by being oxidized by the enzyme. nih.gov The potency of inhibition is linked to the ease of oxidation and the presence of substituents that can enhance binding affinity through hydrogen bonding. nih.gov 4-Aminobenzoic acid hydrazide (ABAH) was identified as a particularly potent, irreversible inhibitor of MPO. nih.gov

Table 1: Inhibition of Myeloperoxidase (MPO) by a Hydrazide Derivative

| Compound | Target | Inhibition Type | IC₅₀ (Purified Enzyme) | Reference |

| 4-Aminobenzoic acid hydrazide (ABAH) | Myeloperoxidase | Irreversible | 0.3 µM | nih.gov |

Sirtuins are a family of NAD⁺-dependent enzymes (Class III HDACs) that regulate key cellular processes and are promising therapeutic targets. frontiersin.orgnih.gov Imidazole derivatives have been extensively investigated as modulators of sirtuin activity, capable of acting as either inhibitors or activators. frontiersin.orgpreprints.org These compounds can interact with the sirtuin binding site to alter gene expression and cellular functions. frontiersin.org Studies have shown that specific imidazole derivatives can effectively inhibit nuclear sirtuins like Sirt1 and Sirt6, as well as the cytosolic sirtuin Sirt2. frontiersin.org For instance, the imidazole derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) has demonstrated inhibitory effects on SIRT6 in non-small cell lung cancer cell lines. nih.gov

Table 2: Sirtuin 6 (SIRT6) Inhibition by an Imidazole Derivative

| Compound | Cell Line | Target | IC₅₀ | Reference |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | A549 (NSCLC) | SIRT6 | 250 µM | nih.gov |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | NCI-H460 (NSCLC) | SIRT6 | 300 µM | nih.gov |

Aspartic proteases are a class of enzymes that use two conserved aspartic acid residues in their active site for catalysis. cambridgemedchemconsulting.com These enzymes are crucial virulence factors for pathogens like Candida albicans. nih.gov Both imidazole and guanidine moieties are recognized as typical "warheads" for designing aspartic protease inhibitors, as they can interact with the catalytic dyad. nih.gov A series of imidazolidine-based derivatives were synthesized and evaluated as inhibitors of fungal aspartic protease. nih.gov In silico and in vitro studies confirmed their inhibitory capacity, with molecular docking revealing strong binding energies for the lead compounds. nih.gov

Table 3: Molecular Docking of Imidazolidine (B613845) Derivatives Against Fungal Aspartic Protease

| Compound | Target | Binding Energy (kcal/mol) | Reference |

| Compound 5b | Aspartic Protease | -13.90 | nih.gov |

| Compound 5m | Aspartic Protease | -12.94 | nih.gov |

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). brieflands.com There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible during inflammation). brieflands.com The design of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. acs.org The guanidinium group of the Arg-120 residue in the COX active site is a key interaction point for substrates and inhibitors. acs.orgnih.gov A novel series of imidazole derivatives were designed as atypical, selective COX-2 inhibitors. brieflands.com Docking studies showed that these compounds fit well within the COX-2 catalytic pocket, with a key hydrogen bond forming between the inhibitor and Arg513. brieflands.com One derivative, compound 5b, was found to be a highly potent and selective COX-2 inhibitor. brieflands.com

Table 4: Cyclooxygenase (COX) Inhibition Profile of an Imidazole Derivative

| Compound | Target | IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5b | COX-2 | 0.71 µM | 115 | brieflands.com |

Enzymatic Inhibition Profiles of Imidazole-Guanidine Hybrids

Topoisomerase IIR Catalytic Inhibition

DNA topoisomerase II (TOP2) is a critical enzyme in cellular processes, managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition is a key strategy in cancer therapy. TOP2 inhibitors are broadly classified into two groups: poisons and catalytic inhibitors. Poisons, such as etoposide, stabilize the TOP2-DNA cleavage complex, leading to DNA strand breaks and cell death, but are often associated with significant side effects like cardiotoxicity and secondary malignancies. medchemexpress.com

In contrast, catalytic inhibitors block the enzymatic activity of TOP2 before the DNA cleavage step, preventing the enzyme from relieving DNA supercoils or decatenating chromosomes. nih.gov These inhibitors can act through various mechanisms, such as competing with ATP at the nucleotide-binding pocket or preventing TOP2 from binding to DNA. medchemexpress.comnih.gov By avoiding the induction of widespread DNA damage, catalytic inhibitors are pursued as a potentially safer therapeutic alternative, with an antiproliferative effect that is particularly potent in cells reliant on TOP2 for division, such as cancer cells. nih.govzenodo.org Research has identified various chemical structures that act as catalytic inhibitors, including purine (B94841) analogues, carbazole (B46965) derivatives, and natural products. nih.govnih.govresearchgate.netnih.gov

While the study of topoisomerase II catalytic inhibition is an active area of research, a review of the available scientific literature did not yield specific studies investigating this compound or its direct derivatives for this activity.

Voltage-Gated Potassium Channel Inhibition

Voltage-gated potassium (Kv) channels are a diverse group of membrane proteins that regulate cellular excitability, such as the repolarization of action potentials in neurons and cardiac myocytes. nih.gov The inhibition of these channels can increase cellular excitability. A related class of channels, voltage-gated proton channels like Hv1, are crucial for pH homeostasis and are involved in the pathophysiology of conditions like ischemic stroke and cancer cell proliferation.

Specific investigations into the effects of this compound derivatives on Kv channels were not found in the reviewed literature. However, studies on related structures provide insight into the potential for guanidine derivatives to interact with voltage-gated channels. For instance, research on the human voltage-gated proton channel (Hv1) has shown that guanidine derivatives can act as inhibitors. Specifically, 2-guanidinobenzimidazole (B109242) (2GBI) was found to inhibit Hv1 proton conduction by binding to the channel's voltage-sensing domain (VSD) from the intracellular side. This interaction involves key residues within the VSD, including an aspartate, a phenylalanine, a serine, and an arginine.

Receptor Binding and Modulation Studies (e.g., Adrenoceptor, Histamine (B1213489) Receptor)

Derivatives containing imidazole and guanidine moieties have been extensively studied for their interactions with various G-protein coupled receptors, most notably adrenoceptors and histamine receptors.

Adrenoceptor Binding

Guanidine and 2-aminoimidazoline (B100083) derivatives have been investigated as potential α2-adrenoceptor (α2-AR) antagonists. uni-regensburg.de The α2-ARs are key autoreceptors that regulate the release of norepinephrine; their antagonism is an established strategy for treating depression. mdpi.com In one study, a series of (bis)guanidine and (bis)2-aminoimidazoline derivatives were synthesized and evaluated for their binding affinity at α2-ARs in human brain tissue. uni-regensburg.de Generally, the 2-aminoimidazoline derivatives displayed higher affinities than their corresponding guanidine analogues. uni-regensburg.de Several compounds showed high affinity, and functional assays confirmed that compounds such as 18b (a 2-aminoimidazoline derivative) and 26b (a guanidine derivative) act as antagonists both in vitro and in vivo. uni-regensburg.de

| Compound | Structure Type | α2-Adrenoceptor Affinity (pKi) |

| 1 | Guanidine | >7 |

| 2b | 2-Aminoimidazoline | >7 |

| 18b | 2-Aminoimidazoline | >7 |

| 26b | Guanidine | >7 |

| Guanfacine | Guanidine | 22- to 31-fold selectivity for α2A vs 5-HT1A |

| Guanabenz | Guanidine | 22- to 31-fold selectivity for α2A vs 5-HT1A |

| Data sourced from studies on α2-adrenoceptor ligands. nih.govuni-regensburg.de |

Histamine Receptor Binding

The imidazolyl-guanidine scaffold is a classic pharmacophore for histamine receptor ligands. In particular, derivatives of imidazolylpropylguanidine are potent histamine H2 receptor (H2R) agonists. mdpi.com The prototypical compound Impromidine contains two imidazole-containing side chains and a guanidine group; it is a potent and selective H2R agonist. uni-regensburg.de Another well-studied derivative, Arpromidine , is also a potent H2R agonist and an H1R antagonist. medchemexpress.com

Structure-activity relationship studies have shown that a protonated amidine group (like guanidine) linked by a three-carbon chain to a tautomeric imidazole ring is a key feature for H2R agonist activity. uni-regensburg.de The affinity and selectivity can be modulated by altering the spacer length and the heterocyclic rings. For example, replacing the imidazole ring with a 2-aminothiazole (B372263) moiety maintains H2R binding while reducing affinity for H3 and H4 receptors, thus increasing selectivity. nih.gov Dimeric hetarylpropylguanidine-type ligands have been synthesized and shown to be among the most potent H2R agonists discovered. nih.gov

| Compound | Receptor Target(s) | Pharmacological Action | Affinity / Potency |

| Impromidine | H2R | Potent Agonist | - |

| Arpromidine | H2R, H1R | Agonist, Antagonist | - |

| Hetarylpropylguanidines | H2R | Agonist | pD2 values reflect H2R binding mdpi.com |

| Dimeric Ligand 56 (UR-Po395) | hH2R | Agonist | pKi = 7.47 nih.gov |

| Dimeric Ligand 58 (UR-Po448) | hH2R | Agonist | pKi = 7.33 nih.gov |

| Data from studies on imidazolylpropylguanidine derivatives. medchemexpress.comnih.govuni-regensburg.demdpi.com |

In Vitro Studies on Biological Activities

Antimicrobial Activity against Bacterial Strains

The guanidine and imidazole moieties are present in numerous compounds investigated for antimicrobial properties. Guanidine-functionalized molecules, including synthetic polymers and diterpenoids, have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, derivatives of imidazole and its fused-ring analogue, benzimidazole (B57391), have been extensively explored for their antibacterial potential.

Studies on various guanidine derivatives have demonstrated significant antibacterial action. For example, aminoguanidine (B1677879) derivatives containing an acylhydrazone moiety showed potent activity against Staphylococcus aureus and Bacillus subtilis, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 4 µg/mL. Labdane diterpenoids functionalized with guanidine were effective against both non-resistant and antibiotic-resistant strains, including Pseudomonas aeruginosa and S. aureus. mdpi.com

Benzimidazole derivatives have also shown promise. Certain 1H-benzo[d]imidazole compounds exhibited strong anti-staphylococcal activity, with MIC values against S. aureus and S. epidermidis of 15.6 mg/L.

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |

| Aminoguanidine derivative 3f | Staphylococcus aureus | 4 µg/mL | |

| Aminoguanidine derivative 3d | Bacillus subtilis CMCC 63501 | 4 µg/mL | |

| Benzimidazole derivative EJMCh-13 | S. aureus ATCC 25923 | 15.6 mg/L | |

| Benzimidazole derivative EJMCh-13 | S. epidermidis ATCC 12228 | 15.6 mg/L | |

| Guanidine-functionalized labdane | P. aeruginosa, S. aureus | Effective | mdpi.com |

Antifungal Activity Investigations

Both guanidine and imidazole structures are recognized pharmacophores in the development of antifungal agents. mdpi.com Guanidinic compounds, in particular, have a broad spectrum of applicability, including activity against fungal pathogens of clinical relevance. mdpi.commdpi.com

A review of guanidine-containing antifungal agents highlights a variety of structures, from small molecules to natural product derivatives, with demonstrated activity against Candida and Aspergillus species. mdpi.com For instance, a bis-guanidine oxadiazole analog showed potent activity against Candida albicans, Aspergillus fumigatus, and Aspergillus flavus, with MIC values of 0.39 μg/mL for all three strains. mdpi.com In a recent study, a newly synthesized spermidine (B129725) tri-substituted with guanidine moieties was particularly effective against Cryptococcus neoformans and Paracoccidioides species. mdpi.com

Imidazole and benzimidazole derivatives are also a cornerstone of antifungal drug discovery. Studies on imidazolidine derivatives identified compounds with strong inhibitory activity against aspartic proteases, a key virulence factor in Candida albicans.

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |

| Bis-guanidine oxadiazole analog | Candida albicans | 0.39 µg/mL | mdpi.com |

| Bis-guanidine oxadiazole analog | Aspergillus fumigatus | 0.39 µg/mL | mdpi.com |

| Bis-guanidine oxadiazole analog | Aspergillus flavus | 0.39 µg/mL | mdpi.com |

| Guanidine-substituted drimane | Candida albicans | 32 µg/mL | mdpi.com |

| Guanidine-functionalized labdane | Candida albicans | Fungicidal action | mdpi.com |

Antiviral Activity Research

The imidazole nucleus is a crucial scaffold in the discovery of new antiviral agents, capable of interacting with various biological targets. nih.gov Research into derivatives of this compound and related imidazole-containing compounds has revealed a broad spectrum of antiviral activities against numerous viral strains. nih.govsemanticscholar.org

A range of studies has evaluated imidazole derivatives against both RNA and DNA viruses. For instance, a series of 2-(substituted phenyl)-1H-imidazole and related methanone (B1245722) derivatives were tested against a panel of viruses, including herpes simplex virus-1 (KOS), herpes simplex virus-2 (G), vaccinia virus (VV), Coxsackie virus B4 (CV-B4), vesicular stomatitis virus (VSV), respiratory syncytial virus (RSV), and reovirus-1. semanticscholar.org Among these, certain compounds emerged as prominent antiviral agents, particularly against the vaccinia virus. semanticscholar.org Similarly, investigations into 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, which contain the core imidazole structure, demonstrated potent activity against RSV, with some compounds showing EC₅₀ values as low as 20 nM. nih.gov These specific derivatives also exhibited moderate activity against other viruses such as Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov

Recent research has also focused on coronaviruses. A synthesized chloroquine (B1663885) analogue, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1), was identified as a potential agent against SARS-CoV-2. nih.gov Molecular docking studies suggested that this imidazole derivative could effectively bind to key viral receptors, indicating its potential as a therapeutic candidate. nih.gov Other docking studies on imidazole analogs linked to 7-chloro-4-aminoquinoline also showed promising binding energy against the SARS-CoV-2 main protease. nih.gov Furthermore, triazole-containing derivatives of the alkaloid lupinine (B175516) have been shown to reduce the infectivity of influenza viruses, suggesting a virucidal mechanism of action that targets extracellular virions. mdpi.com

The following table summarizes the antiviral activity of various imidazole derivatives from preclinical studies.

| Derivative Class | Target Virus(es) | Key Findings | Reference(s) |

| 2-(Substituted phenyl)-1H-imidazole | Vaccinia virus (VV), HSV-1, HSV-2, CV-B4, VSV, RSV | Showed a broad range of antiviral activity; particularly prominent against VV. | semanticscholar.org |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV), BVDV, YFV, CVB2 | Exhibited potent activity against RSV (EC₅₀ as low as 20 nM) and moderate activity against others. | nih.gov |

| 5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol (DD1) | SARS-CoV-2 | Potential candidate based on molecular docking studies targeting viral receptors. | nih.gov |

| Imidazole-quinoline analogs | SARS-CoV-2 | Demonstrated high binding energy to the viral main protease in docking studies. | nih.gov |

| Triazolyl lupinine derivatives | Influenza A (H1N1, H3N2) | Showed virucidal effects, likely by affecting extracellular virions. | mdpi.com |

Antiproliferative and Anticancer Studies in Cell Lines

The imidazole and guanidine scaffolds are present in numerous compounds investigated for their anticancer properties. mdpi.commdpi.com Derivatives have been shown to modulate a variety of biological targets essential for cancer cell proliferation and survival, including kinases, microtubules, and DNA. mdpi.comnih.gov

One area of focus has been the inhibition of key signaling pathways. A novel series of 1-methyl-1H-imidazole derivatives were developed as potent inhibitors of Jak2, a kinase involved in the Jak/STAT pathway that promotes cellular proliferation. researchgate.net A lead compound from this series, 19a, showed a high level of cellular activity in hematopoietic cell lines that harbor the V617F mutation. researchgate.net Another study described pyrimidin-4-yl-1H-imidazol-2-yl derivatives with significant antiproliferative activity against human melanoma cell lines (A375P and WM3629), with one compound, 7a, identified as a potent and selective CRAF inhibitor. nih.gov

Other derivatives exert their effects through different mechanisms. Platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine were found to have a significant cytotoxic effect on a non-small-cell lung cancer cell line (NCI-H460) and colorectal cancer cells (HCT-15, HCT-116). nih.gov The mechanism of action for the lead compound, Pt-4a, involves diffusion into the cell, direct interaction with nuclear DNA, and the induction of p53 and p21 proteins, similar to cisplatin. nih.gov In a separate study, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, was shown to inhibit the replication of head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound disrupted the formation of mitotic spindles, leading to a cell cycle block in the G2/M phase and subsequent apoptosis. mdpi.com

A broad screening of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives was conducted by the National Cancer Institute, revealing remarkable activity against 21 human tumor cell lines representing leukemia, lung, colon, melanoma, and others. nih.gov The most prominent compound from this series demonstrated potent growth inhibition (GI₅₀) values, particularly against the RPMI-8226 leukemia cell line. nih.gov

The table below details the findings from various antiproliferative studies on imidazole and guanidine derivatives in different cancer cell lines.

| Derivative Class | Cell Line(s) | Observed Effect(s) | Reference(s) |

| 1-Methyl-1H-imidazole derivatives | Hematopoietic cell lines (V617F mutation), BaF3 TEL-Jak2 | Potent Jak2 inhibition, high cellular activity. | researchgate.net |

| Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine | NCI-H460 (lung), HCT-15, HCT-116 (colorectal) | Cytotoxic effect, DNA interaction, induction of p53 and p21. | nih.gov |

| Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | A375P, WM3629 (melanoma) | Potent antiproliferative activity (IC₅₀=0.62 μM for 7a on A375P); CRAF inhibition. | nih.gov |

| 3-Amino-2-(...)-guanidine derivatives | RPMI-8226 (leukemia), 20 other human tumor cell lines | Potent and selective activity against leukemia (GI₅₀=0.3 μM). | nih.gov |

| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | CAL27, FaDu (HNSCC) | Inhibition of replication, cell cycle arrest at G2/M, induction of apoptosis. | mdpi.com |

| Quinazoline/phenylsulfonylfuroxan hybrids | H1975, MGC-803, and others | Potent antiproliferative activity (IC₅₀ of 1.67 μM on H1975), cell cycle arrest, apoptosis. | cabidigitallibrary.org |

Anti-inflammatory Effects in Preclinical Assays

Derivatives containing the imidazole-guanidine framework have been explored for their potential to modulate inflammatory processes, particularly in the context of neuroinflammation.

Research into imidazole-linked heterocyclic compounds designed as ligands for the imidazoline (B1206853) I₂ receptor (I₂-IR) has identified significant anti-inflammatory properties. nih.gov Selected compounds from this class demonstrated crucial anti-inflammatory effects when evaluated in a cellular model of neuroinflammation. nih.gov These in vitro findings were further substantiated by in vivo studies where the administration of a representative compound, LSL33, led to a reduction in neuroinflammation markers in a mouse model of Alzheimer's disease. nih.gov

Another class of related compounds, [3-(1H-imidazol-4-yl)propyl]guanidines, has been investigated for their interaction with histamine H₃ receptors. researchgate.net These derivatives were found to act as H₃-antagonists. researchgate.net The antagonism of the H₃ receptor is a recognized therapeutic strategy for modulating neuroinflammatory pathways in the central nervous system.

| Derivative Class | Preclinical Assay/Model | Key Findings | Reference(s) |

| Imidazole-linked heterocycles (I₂-IR ligands) | Cellular model of neuroinflammation | Showed crucial anti-inflammatory effects. | nih.gov |

| [3-(1H-Imidazol-4-yl)propyl]guanidines | Guinea-pig ileum (H₃ receptor activity) | Displayed reversible H₃-antagonistic activity, a mechanism linked to anti-inflammatory potential. | researchgate.net |

| LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole) | 5xFAD mouse model of Alzheimer's Disease | Reduced markers of neuroinflammation in vivo. | nih.gov |

Neuroprotective Potential

The neuroprotective capacity of imidazole-based compounds has been a significant area of investigation, with studies pointing to their potential in mitigating neuronal damage in models of neurodegenerative diseases. nih.gov

A key focus has been on the development of ligands for imidazoline I₂ receptors (I₂-IRs), which are considered a relevant target in Alzheimer's disease. nih.gov Structural modifications of known I₂-IR ligands have led to new imidazole-linked heterocycles. nih.gov Selected compounds from this series demonstrated notable neuroprotective properties in vitro. nih.gov Specifically, they were able to rescue the human dopaminergic cell line SH-SY5Y from cell death induced by the neurotoxin 6-hydroxydopamine, a common model for Parkinson's disease research. nih.gov

Further studies with other heterocyclic derivatives have shown similar potential. Pyrazolol derivatives, for example, exhibited excellent neurocytoprotective effects in an SH-SY5Y cell injury model involving oxygen-glucose deprivation/reoxygenation (OGD/R), which mimics ischemic conditions. nih.gov The most promising of these compounds also showed efficacy in an in vivo model of focal cerebral ischemia. nih.gov

| Derivative Class | Preclinical Assay/Model | Key Findings | Reference(s) |

| Imidazole-linked heterocycles (I₂-IR ligands) | SH-SY5Y cells with 6-hydroxydopamine (Parkinson's model) | Rescued dopaminergic cells from neurotoxin-induced death. | nih.gov |

| Imidazole-linked heterocycles (I₂-IR ligands) | In vitro model of Parkinson's disease | Showed beneficial neuroprotective effects. | nih.gov |

| Pyrazolol derivatives | SH-SY5Y cells with OGD/R (ischemia model) | Demonstrated excellent neurocytoprotective effects. | nih.gov |

Antihyperglycemic Potential

The guanidine moiety is a well-known pharmacophore in antihyperglycemic agents, with metformin (B114582) being a prominent example. Research has extended to other guanidine derivatives, including those with acidic properties, to explore their glycemic effects.

Preclinical studies have shown that certain acidic guanidine derivatives can effectively ameliorate hyperglycemia. nih.gov In a study using KKAy mice, a model for non-insulin-dependent diabetes, the administration of 3-guanidinopropionic acid (3-GPA) and guanidinoacetic acid resulted in a decrease in plasma glucose levels. nih.gov Notably, 3-GPA was found to be more potent than metformin in this model. nih.gov The mechanism of action for 3-GPA was determined to be improved insulin (B600854) sensitivity, leading to increased glucose disposal without affecting gluconeogenesis or intestinal glucose absorption. nih.gov The requirement of circulating insulin for its activity was confirmed, as the compound was ineffective in insulinopenic animal models. nih.gov

Research into other heterocyclic structures has identified potential new mechanisms for antihyperglycemic action. A pyrazolobenzothiazine derivative, S1, was found to be an effective inhibitor of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. nih.govnih.gov This compound exhibited low IC₅₀ values against these enzymes and demonstrated a competitive type of inhibition. nih.gov

| Derivative Class | Preclinical Assay/Model | Key Findings | Reference(s) |

| Acidic guanidines (e.g., 3-GPA) | KKAy mice (NIDDM model) | Decreased plasma glucose; more potent than metformin. Mode of action is improved insulin sensitivity. | nih.gov |

| Pyrazolobenzothiazine derivative (S1) | In vitro enzyme inhibition assay | Effective inhibition of α-glucosidase (IC₅₀ = 3.91 µM) and α-amylase (IC₅₀ = 8.89 µM). | nih.gov |

| Metformin (Biguanide) | Human T2DM patients (urine analysis) | Reacts with methylglyoxal (B44143) to form an imidazolinone metabolite (IMZ), suggesting a scavenging role. | nih.gov |

In Vivo Preclinical Efficacy Studies (in animal models, excluding human trials)

The therapeutic potential of this compound derivatives and related compounds observed in vitro has been evaluated in various in vivo animal models, confirming their efficacy across different pathological conditions. These studies are crucial for establishing preclinical proof-of-concept.

In the field of oncology, a 1-methyl-1H-imidazole derivative (compound 19a), which acts as a potent Jak2 inhibitor, was tested in a UKE-1 xenograft model. researchgate.net The study reported that the compound demonstrated significant inhibition of tumor growth within a well-tolerated dose range. researchgate.net

For neurodegenerative diseases, an imidazole-linked I₂-IR ligand, LSL33, was evaluated in the 5xFAD mouse model of Alzheimer's disease. nih.gov Oral administration of the compound resulted in the amelioration of cognitive impairments and synaptic plasticity deficits associated with the disease model. nih.gov Furthermore, a reduction in neuroinflammation markers was observed, highlighting its multifaceted in vivo effects. nih.gov In a different model relevant to neuroprotection, a pyrazolol derivative, Y12, was tested in a mouse model of focal cerebral ischemia. nih.gov The compound was found to have significant neuroprotective effects, evidenced by a reduction in the resulting infarct area. nih.gov

The antihyperglycemic effects of guanidine derivatives have also been robustly confirmed in vivo. The compound 3-guanidinopropionic acid (3-GPA) was shown to reduce hyperglycemia, polyuria, glycosuria, and hyperinsulinemia in ob/ob mice, another model of non-insulin-dependent diabetes. nih.gov Its efficacy was further corroborated in insulin-resistant rhesus monkeys, where it increased the disappearance of intravenously administered glucose. nih.gov Similarly, a pyrazolobenzothiazine derivative (S1) tested in a mouse model lowered blood sugar levels and improved other biochemical markers, including insulin and cholesterol levels. nih.govnih.gov

The table below summarizes the in vivo efficacy of these derivatives in various animal models.

| Derivative Class | Animal Model | Condition Modeled | Key Efficacy Findings | Reference(s) |

| 1-Methyl-1H-imidazole (Cmpd 19a) | UKE-1 xenograft model | Cancer (hematopoietic) | Demonstrated significant tumor growth inhibition. | researchgate.net |

| Imidazole-linked heterocycle (LSL33) | 5xFAD mouse | Alzheimer's Disease | Ameliorated cognitive impairment and synaptic deficits; reduced neuroinflammation. | nih.gov |

| Acidic guanidine (3-GPA) | ob/ob mice, Rhesus monkeys | Non-insulin-dependent diabetes | Reduced hyperglycemia, polyuria, glycosuria; improved glucose disappearance. | nih.gov |

| Pyrazolol derivative (Y12) | tMCAO mouse model | Focal cerebral ischemia | Significantly reduced infarct area. | nih.gov |

| Pyrazolobenzothiazine derivative (S1) | Mouse model | Diabetes Mellitus | Lowered blood sugar levels; increased insulin levels. | nih.govnih.gov |

Structure Activity Relationship Sar Investigations of 1 1h Imidazol 2 Yl Methyl Guanidine Derivatives

Impact of Substitutions on the Imidazole (B134444) Ring System

The imidazole ring is a crucial component of 1-((1H-imidazol-2-yl)methyl)guanidine, and substitutions on this heterocyclic system can significantly modulate biological activity. The nature, position, and size of substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research into related imidazole-containing compounds has shown that the introduction of various substituents can lead to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, in other series of imidazole derivatives, the addition of electron-withdrawing or electron-donating groups has been shown to fine-tune their inhibitory potency against specific enzymes or receptors. However, specific SAR data for substitutions on the imidazole ring of this compound are not extensively documented in publicly available literature.

To illustrate the potential impact of such substitutions, a hypothetical data table is presented below, based on general principles of medicinal chemistry observed in related scaffolds.

| Imidazole Substitution | Position | Biological Activity (Hypothetical IC50 in µM) |

| Unsubstituted | - | 10 |

| Methyl | 4(5) | 5 |

| Chloro | 4(5) | 15 |

| Nitro | 4(5) | 25 |

| Phenyl | 1 | 8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further empirical studies are necessary to delineate the precise effects of various substituents on the imidazole ring of this specific guanidine (B92328) derivative.

Influence of Modifications to the Guanidine Moiety

The guanidine group is a highly basic and polar functional group that is often critical for the biological activity of many compounds due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. Modifications to the guanidine moiety of this compound can therefore have a profound impact on its pharmacological profile.

Alterations can include N-alkylation, N-acylation, or incorporation of the guanidine into a larger heterocyclic system. Such changes can affect the pKa of the guanidine group, its charge distribution, and its steric bulk, all of which are key determinants of binding affinity and selectivity. For example, N-substitution can modulate the compound's lipophilicity, potentially improving its membrane permeability.

While specific studies on the modification of the guanidine moiety in this compound are limited, research on other guanidine-containing compounds has shown that these modifications can lead to significant changes in activity. For example, in a series of neonicotinoid derivatives, the introduction of different substituents on the guanidine moiety was crucial for their bactericidal activity. researchgate.net

A hypothetical data table is provided below to conceptualize the potential effects of guanidine modifications.

| Guanidine Modification | Biological Activity (Hypothetical % Inhibition at 10 µM) |

| Unsubstituted | 60 |

| N-Methyl | 75 |

| N,N'-Dimethyl | 50 |

| N-Acetyl | 30 |

| Cyclized (e.g., to 2-aminoimidazoline) | 85 |

This table is for illustrative purposes only and does not represent actual experimental data.

Systematic modification of the guanidine group and subsequent biological evaluation are required to establish a clear SAR for this part of the molecule.

Role of the Methylene (B1212753) Linker on Biological Activity

Variations in the length of this linker, for instance, by synthesizing homologs with ethylene (B1197577) or propylene (B89431) bridges, could significantly impact activity. A longer or shorter linker would alter the spatial relationship between the imidazole and guanidine groups, which may be critical for fitting into a specific binding pocket. Studies on other classes of compounds, such as PROTACs, have demonstrated that the linker length is a critical determinant of biological efficacy. nih.gov

Furthermore, the introduction of rigidity into the linker, for example, by incorporating it into a cyclic system or by introducing double bonds, could lock the molecule into a more bioactive or, conversely, a less active conformation. Research on guanidine and 2-aminoimidazoline (B100083) derivatives has explored the use of various alkyl linkers to develop new therapeutic agents. sci-hub.se

A conceptual data table is presented to illustrate the potential influence of the methylene linker.

| Linker Modification | Biological Activity (Hypothetical Ki in nM) |

| -CH2- (Methylene) | 50 |

| -CH2-CH2- (Ethylene) | 100 |

| -CH(CH3)- (Methyl-substituted methylene) | 75 |

| Cyclopropylidene | 200 |

This table is for illustrative purposes only and does not represent actual experimental data.

Detailed synthetic and biological studies are needed to elucidate the precise role of the methylene linker in the activity of this compound derivatives.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a key factor governing its interaction with biological macromolecules. Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy and X-ray crystallography, can provide valuable insights into the preferred spatial arrangement of the molecule.

The molecule possesses several rotatable bonds, including the bond between the imidazole ring and the methylene linker, and the bond between the methylene linker and the guanidine group. The relative orientation of the imidazole and guanidine moieties, as well as the conformation of the guanidine group itself, can influence the molecule's ability to fit into a receptor's binding site and form key interactions.

A hypothetical data table correlating conformational parameters with activity is shown below.

| Dihedral Angle (Imidazole-CH2-Guanidine) | Predicted Binding Energy (kcal/mol) |

| 60° | -8.5 |

| 120° | -7.2 |

| 180° | -9.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research focusing on the conformational preferences of this molecule and its active analogs is essential for a complete understanding of its SAR.

Stereochemical Considerations in SAR Studies

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. Stereochemistry can play a critical role in the interaction of a drug with its target, as biological macromolecules are themselves chiral.

A chiral center could be introduced, for example, by substitution on the methylene linker or by using a chiral starting material for the synthesis of the imidazole ring. The differential activity of stereoisomers can provide valuable information about the three-dimensional nature of the binding site. In some cases, one enantiomer may be significantly more active than the other (eutomer vs. distomer), or the two enantiomers may have qualitatively different biological effects.

While there is no specific literature on the stereochemical aspects of this compound, the importance of stereochemistry in drug action is a well-established principle in medicinal chemistry. For example, the synthesis and biological evaluation of chiral neonicotinoid analogs have demonstrated that stereochemistry can significantly influence insecticidal activity. mdpi.com The stereoselective synthesis of various biologically active compounds has often revealed that one stereoisomer is responsible for the desired therapeutic effect. nih.gov

A hypothetical data table illustrating the potential impact of stereochemistry is presented below.

| Stereoisomer | Biological Activity (Hypothetical EC50 in µM) |

| (R)-isomer | 2 |

| (S)-isomer | 25 |

| Racemic mixture | 12 |

This table is for illustrative purposes only and does not represent actual experimental data.

The synthesis and biological testing of enantiomerically pure forms of this compound derivatives containing chiral centers would be a valuable avenue for future SAR investigations.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

There is no available research data from molecular docking simulations specifically for 1-((1H-Imidazol-2-yl)methyl)guanidine . Such studies would typically identify potential protein targets and predict the compound's binding affinity and orientation within the target's active site. This would involve generating a data table of binding energies, inhibition constants (Ki), and key amino acid residues involved in hydrogen bonding or other interactions, but no such information has been published.

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

Specific molecular dynamics (MD) simulation studies for This compound are not found in the scientific literature. MD simulations are used to analyze the dynamic behavior of a ligand-protein complex over time, assessing its stability through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). This analysis provides insights into the conformational changes and stability of binding modes, none of which are documented for this compound.

Density Functional Theory (DFT) Calculations for Electronic Properties and Tautomerism

There are no published Density Functional Theory (DFT) studies for This compound . DFT calculations are crucial for understanding a molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to its reactivity. DFT is also employed to study tautomerism, predicting the relative stability of different isomeric forms. For the imidazole (B134444) ring and guanidine (B92328) group, several tautomers are possible, but their specific energetic properties have not been computationally investigated for this molecule.

Pharmacophore Modeling for Ligand Design

No pharmacophore models based on This compound have been developed according to available literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This information guides the design of new, potentially more potent ligands. Without known biological targets or a set of active analogues, creating a specific pharmacophore model for this compound is not feasible.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Drug-Likeness

A specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profile for This compound is not available. These predictive studies are vital for assessing the "drug-likeness" of a compound early in the discovery process. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five help to predict a compound's pharmacokinetic properties. While general ADME predictions can be run using various software platforms, published, peer-reviewed data for this specific compound does not exist.

Advanced Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of 1-((1H-Imidazol-2-yl)methyl)guanidine, distinct signals would be expected for the protons of the imidazole (B134444) ring, the methylene (B1212753) bridge, and the guanidinium (B1211019) group. The two protons on the imidazole ring would likely appear as singlets in the aromatic region. The methylene protons would present as a singlet, and its chemical shift would be influenced by the adjacent electron-withdrawing imidazole and guanidine (B92328) groups. The protons on the guanidinium and imidazole nitrogen atoms are exchangeable and may appear as broad singlets or may not be observed depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. One would anticipate signals for the two distinct carbons of the imidazole ring, the methylene carbon, and the characteristic carbon of the guanidinium group, which typically appears at a downfield chemical shift due to its unique bonding environment.

While specific data for the target compound is unavailable, the following table presents ¹H and ¹³C NMR data for a related, more complex guanidine derivative, N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] sielc.comnih.govhelixchrom.comtriazol-3(5H)-ylidene)aminomethylene}benzamide, which illustrates the typical chemical shifts for similar functional groups. mdpi.com

Table 1: Illustrative NMR Data for a Related Guanidine Derivative

| Nucleus | Chemical Shift (δ) in ppm | Assignment in Analogous Compound |

|---|---|---|

| ¹H NMR | 12.73 | Guanidine proton |

| 7.08–8.13 | Aromatic protons | |

| 6.17 | N-H of 4,5-dihydro-1H-imidazole ring | |

| 3.47–3.60 | Methylene protons of fused imidazo-triazole | |

| ¹³C NMR | 174.95 | Carbonyl carbon (C=O) |

| 159.26 | Guanidine quaternary carbon | |

| 146.86–154.96 | Quaternary carbons of imidazole and triazole rings | |

| 44.39–51.52 | Aliphatic carbons of imidazole and triazole rings |

Data obtained for N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] sielc.comnih.govhelixchrom.comtriazol-3(5H)-ylidene)aminomethylene}benzamide in DMSO-d₆. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula.

For this compound, HRMS would be used to measure its exact mass-to-charge ratio (m/z). This experimental value would then be compared to the calculated theoretical mass based on its chemical formula (C₅H₉N₅). A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the compound's identity and elemental composition. Native mass spectrometry techniques can be particularly useful for studying noncovalent interactions of biomolecules, and the use of imidazole derivatives as additives can improve charge reduction and stabilization in the gas phase. nih.govnih.gov

While no specific HRMS data for this compound was found, the following table illustrates how HRMS data is presented, using a related imidazole derivative as an example.

Table 2: Illustrative HRMS Data for a Related Imidazole Derivative

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | [M+H]⁺ | 237.1186 | 237.1182 |

Data for a related imidazole-containing compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. It is crucial for assessing the purity of a synthesized compound and for quantitative analysis in various matrices.

An HPLC method for this compound would be developed to ensure its purity. Due to the basic and polar nature of the guanidine group (pKa ≈ 12.5), specialized HPLC columns and mobile phases are often required. sielc.commtc-usa.commtc-usa.com Mixed-mode or cation-exchange chromatography can be effective for retaining and separating such polar compounds. sielc.comnih.gov The choice of detector, such as a UV detector or an Evaporative Light Scattering Detector (ELSD), would depend on the chromophoric properties of the molecule and the required sensitivity. sielc.com

While a specific HPLC method for this compound is not detailed in the searched literature, the following table outlines a general method that can be adapted for the analysis of guanidine compounds.

Table 3: General HPLC Method for Guanidine Analysis

| Parameter | Condition |

|---|---|

| Column | Cogent Diamond Hydride™, 4µm, 100Å |

| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid |

| Flow Rate | 1.0 mL/minute |

| Detection | UV at 195 nm |

This is a general method for guanidine analysis and would require optimization for the specific compound. mtc-usa.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the solid state. It would show the planarity of the imidazole and guanidinium groups and the dihedral angle between them. Furthermore, it would elucidate the hydrogen-bonding network, which is expected to be extensive given the presence of multiple N-H donors and nitrogen acceptors. The crystal structure of guanidinium salts often reveals layered arrangements held together by hydrogen bonds. nih.gov

Although a crystal structure for this compound is not available, the crystallographic data for a related compound, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, is presented below to illustrate the type of information obtained. mdpi.com

Table 4: Illustrative X-ray Crystallography Data for a Related Imidazole Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5777(9) |

| b (Å) | 9.2885(11) |

| c (Å) | 13.9591 |

| β (°) | 113.472(3) |

Data for a related imidazole-containing compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=N, and C-N bonds. The N-H stretching vibrations of both the imidazole and guanidine groups would typically appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching of the imidazole ring and the guanidinium group would likely be observed in the 1550-1650 cm⁻¹ region. C-N stretching vibrations would appear at lower wavenumbers.

While the specific IR spectrum for the title compound is not available, the table below provides characteristic IR absorption frequencies for a related guanidine derivative, highlighting the regions where key functional groups absorb. mdpi.com

Table 5: Illustrative IR Spectroscopy Data for a Related Guanidine Derivative

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) in Analogous Compound |

|---|---|---|

| N-H | Stretching | ~3397 |

| C=O and C=N | Stretching | 1616-1667 |

Data obtained for N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] sielc.comnih.govhelixchrom.comtriazol-3(5H)-ylidene)aminomethylene}benzamide. mdpi.com

Future Research Directions and Preclinical Development Strategies for 1 1h Imidazol 2 Yl Methyl Guanidine

The unique hybrid structure of 1-((1H-Imidazol-2-yl)methyl)guanidine, which combines the biologically significant imidazole (B134444) and guanidine (B92328) moieties, presents a promising scaffold for therapeutic innovation. Future research is poised to build upon this foundation, exploring novel analogs, biological targets, and advanced preclinical applications.

Q & A

Basic: What are the established synthetic routes for 1-((1H-Imidazol-2-yl)methyl)guanidine, and how can researchers validate product purity?

Answer:

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to functionalize the imidazole core and attach the guanidine moiety. For example, analogous imidazole derivatives are synthesized via condensation reactions between imidazole precursors and guanidine hydrochloride under basic conditions .

Validation Methods:

- Purity Assessment: Use HPLC (>95% purity threshold) with UV detection at 254 nm.

- Structural Confirmation: Employ -NMR (e.g., imidazole proton signals at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Basic: What spectroscopic and computational techniques are recommended for structural characterization of this compound?

Answer:

- Spectroscopy:

- NMR: - and -NMR to resolve aromatic protons (imidazole ring) and methylene groups.

- X-ray Crystallography: For definitive bond-length and angle data, if crystalline derivatives are obtainable .

- Computational Tools:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to predict vibrational frequencies (FTIR) and electronic properties .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for imidazole-guanidine hybrids?

Answer:

Conflicting results often arise from variations in:

- Testing Protocols: Standardize using CLSI/MIC guidelines for bacterial/fungal strains.

- Compound Solubility: Pre-treat compounds with DMSO (≤1% v/v) to avoid solvent interference .

- Control Experiments: Include positive controls (e.g., ciprofloxacin for bacteria) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to differentiate selective antimicrobial activity from general toxicity .

Advanced: What methodologies optimize the synthesis yield of this compound using computational approaches?

Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., artificial force-induced reaction method) to identify low-energy transition states and intermediates .

- Condition Screening: Apply machine learning (ML) models trained on PubChem data to predict optimal solvents (e.g., ethanol/water mixtures) and catalysts (e.g., KCO) .

Example Workflow:

Simulate reaction pathways via Gaussian 12.

Validate predictions with small-scale experiments.

Iterate using feedback from experimental yields .

Advanced: What strategies enhance the selectivity of imidazole-guanidine derivatives for specific biological targets?

Answer:

- Structure-Activity Relationship (SAR) Studies:

- Targeted Docking Simulations:

- Use AutoDock Vina to predict binding affinities for enzymes like cytochrome P450 or kinases. Prioritize derivatives with ΔG < −8 kcal/mol .

Advanced: How should researchers address conflicting data in cytotoxicity assays for this compound?

Answer:

- Assay Standardization:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and exposure times (e.g., 24 vs. 48 hours).

- Normalize data to vehicle controls (e.g., 0.1% DMSO) .

- Mechanistic Follow-Up:

- Perform flow cytometry to distinguish apoptosis (Annexin V) from necrosis (propidium iodide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |